molecular formula C16H12F4N2O3 B2882709 N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide CAS No. 338413-81-3

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide

Cat. No.: B2882709
CAS No.: 338413-81-3
M. Wt: 356.277
InChI Key: GUTQZKVUMCVDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide is a synthetic organic compound with the molecular formula C16H12F4N2O3 It is characterized by the presence of difluorobenzoyl groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide is unique due to its specific combination of difluorobenzoyl groups and amide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[2-[(2,6-difluorobenzoyl)amino]oxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O3/c17-9-3-1-4-10(18)13(9)15(23)21-7-8-25-22-16(24)14-11(19)5-2-6-12(14)20/h1-6H,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTQZKVUMCVDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCONC(=O)C2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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